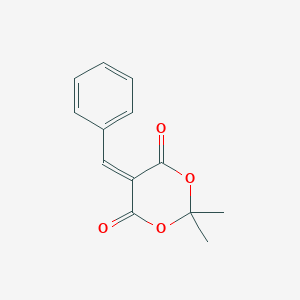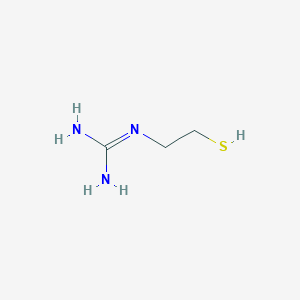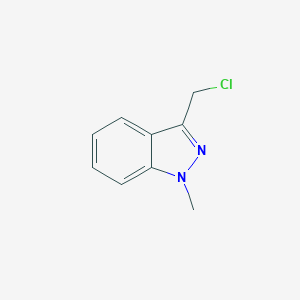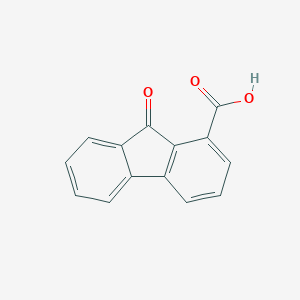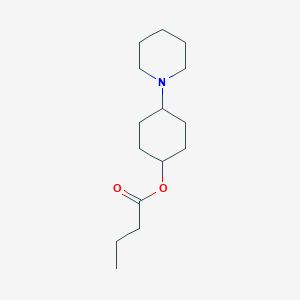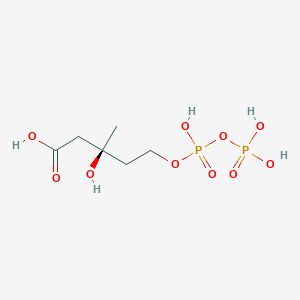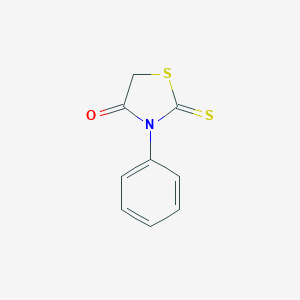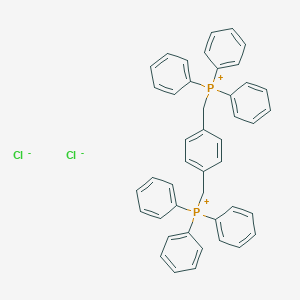
p-Xylylenebis(triphenylphosphonium chloride)
概要
説明
Synthesis Analysis
The synthesis of p-Xylylenebis(triphenylphosphonium chloride) involves the electrolysis of its solutions, leading to the formation of adherent coatings of poly-p-xylylene on aluminum cathodes. This process is crucial for generating p-xylylene and its subsequent polymerization, illustrating the compound's foundational role in developing advanced polymeric materials (Ross & Kelley, 1967).
Molecular Structure Analysis
While specific studies focusing on the detailed molecular structure analysis of p-Xylylenebis(triphenylphosphonium chloride) are scarce, the synthesis and characterization techniques like X-ray diffraction and NMR spectroscopy are often applied to similar compounds to deduce structural information. These methods provide insights into the bonding, geometry, and electronic structure critical for understanding its chemical behavior and applications.
Chemical Reactions and Properties
p-Xylylenebis(triphenylphosphonium chloride) participates in various chemical reactions, including the conversion of sulfides to sulfoxides and thiols to disulfides. This showcases its utility as a reagent in organic synthesis for selective oxidation processes under neutral and anhydrous conditions, yielding good to excellent outcomes (Tajbakhsh et al., 2005).
Physical Properties Analysis
The physical properties of polymers derived from p-Xylylenebis(triphenylphosphonium chloride), such as poly(p-phenylene vinylene), have been studied extensively. These investigations reveal the importance of thermal treatment in the evolution from precursor polymers to fully formed polymers, indicating significant thermal stability and crystallization behaviors (Abd Rashid et al., 2004).
Chemical Properties Analysis
The chemical properties of p-Xylylenebis(triphenylphosphonium chloride) are exemplified by its ability to form crosslinked polymers with ionic liquid moieties. These polymers demonstrate high surface area, stability, and catalytic activity, highlighting the compound's versatility in facilitating green chemical processes (Liang, 2015).
科学的研究の応用
- Scientific Field : Crystallography
- Application Summary : This compound has been studied for its structural properties, particularly how the organization of the p-xylylenebis(triphenylphosphonium) dication changes in the solid state under different conditions .
- Methods of Application : The study involved forming crystals of the compound under a variety of conditions, at different pH values, and in the presence of tetrahydrofuran (THF) and other potential building moieties . Single crystal X-ray diffraction studies were used to investigate these structures .
- Results : The study found striking changes in the dication conformations (cis- and trans-) that contribute to the different crystal packings of the dication (two-dimensional layerings and three-dimensional scaffoldings) for five different compounds . The interplay and the self-assembled arrays of the dication with other incorporated components and the overall non-covalent interactions have been quantified using Hirshfeld surface analyses .
Safety And Hazards
特性
IUPAC Name |
triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38P2.2ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJPQCPINLADS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Cl2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926795 | |
| Record name | [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Xylylenebis(triphenylphosphonium chloride) | |
CAS RN |
1519-47-7 | |
| Record name | p-Xylylenebis(triphenylphosphonium chloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, 1,1'-[1,4-phenylenebis(methylene)]bis[1,1,1-triphenyl-, chloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [p-phenylenebis(methylene)]bis[triphenylphosphonium] dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

